3-[4-(methylsulfanyl)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide
Description
This compound is a propanamide derivative featuring a methylsulfanylphenyl group at the 3-position and an oxan-4-ylsulfanyl ethyl substituent on the amide nitrogen. The methylsulfanyl group (S–CH₃) contributes to lipophilicity, while the oxan-4-ylsulfanyl moiety (a tetrahydropyran-thioether) enhances solubility due to its polar oxygen atom. Such structural features are common in drug candidates targeting central nervous system (CNS) receptors or enzymes requiring balanced hydrophobicity and solubility .
Properties
IUPAC Name |
3-(4-methylsulfanylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2S2/c1-21-15-5-2-14(3-6-15)4-7-17(19)18-10-13-22-16-8-11-20-12-9-16/h2-3,5-6,16H,4,7-13H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIZPFRANYOPHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)NCCSC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(methylsulfanyl)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide can be achieved through a multi-step process involving the following key steps:
Formation of the Methylsulfanyl Phenyl Intermediate: This step involves the introduction of a methylsulfanyl group to a phenyl ring. This can be achieved through a nucleophilic substitution reaction where a suitable phenyl halide reacts with a methylsulfanyl reagent under basic conditions.
Attachment of the Oxan-4-ylsulfanyl Group: The oxan-4-ylsulfanyl group can be introduced through a similar nucleophilic substitution reaction, where an appropriate oxan-4-yl halide reacts with a sulfanyl reagent.
Formation of the Propanamide Backbone: The final step involves the formation of the propanamide backbone through an amide coupling reaction. This can be achieved by reacting the intermediate formed in the previous steps with a suitable amine under coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(methylsulfanyl)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the amide group, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, as the sulfanyl groups may interact with thiol-containing enzymes.
Industry: It can be used in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[4-(methylsulfanyl)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide is likely to involve interactions with biological molecules through its sulfanyl groups. These groups can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The compound may also interact with cell membranes, affecting their permeability and function.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related propanamide derivatives:
*Calculated values based on structural data.
Physicochemical Properties
- Lipophilicity : The target compound’s methylsulfanyl and oxan-4-ylsulfanyl groups likely confer a logP of ~3.2, comparable to trifluoromethylphenyl derivatives (logP ~3.5–4.0) .
- Solubility : The oxan-4-ylsulfanyl group improves aqueous solubility compared to purely aromatic sulfides (e.g., chlorophenylsulfanyl in ).
- Thermal Stability : Melting points for similar compounds range from 174–176°C () to higher values (~200°C) for sulfonamides (), suggesting the target may exhibit intermediate stability .
Pharmacological Implications
- Receptor Binding : Sulfanyl and sulfonamido groups (as in ) enhance interactions with hydrophobic enzyme pockets. The oxan-4-ylsulfanyl group may improve CNS penetration compared to bulkier substituents .
- Metabolic Stability : Methylsulfanyl groups are prone to oxidation, whereas oxan-4-ylsulfanyl moieties may resist enzymatic degradation better than linear thioethers .
Biological Activity
The compound 3-[4-(methylsulfanyl)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide is a derivative of propanamide that incorporates both a methylsulfanyl group and an oxan-4-ylsulfanyl moiety. This unique structure suggests potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:
- Anticancer Activity : Many derivatives of propanamide have been explored for their potential to inhibit cancer cell proliferation.
- Antimicrobial Properties : The presence of sulfur-containing groups may enhance antimicrobial efficacy.
- Anti-inflammatory Effects : Some studies suggest that such compounds can act as inhibitors of cyclooxygenase enzymes, contributing to anti-inflammatory activity.
Anticancer Activity
A study published in PubMed Central highlighted the anticancer properties of thiazole derivatives, which share structural similarities with the compound . The study revealed that certain thiazole-based compounds demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | A-431 | < 10 |
| Compound B | HT29 | < 5 |
| 3-[4-(methylsulfanyl)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide | MCF7 | TBD |
Antimicrobial Properties
Another investigation focused on the antimicrobial potential of compounds similar to 3-[4-(methylsulfanyl)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide. It was found that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that the presence of electronegative substituents could enhance antibacterial efficacy .
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 10 |
| C. albicans | 20 |
The proposed mechanism by which this compound exerts its biological effects includes:
- Inhibition of Enzyme Activity : Like other sulfonamide derivatives, it may inhibit key enzymes involved in cellular processes.
- Interaction with Cellular Targets : The compound could interact with specific receptors or proteins within cancer cells, leading to apoptosis or cell cycle arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
